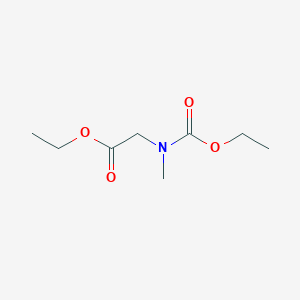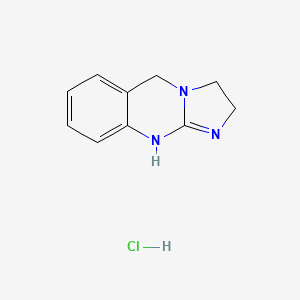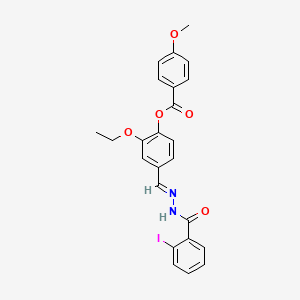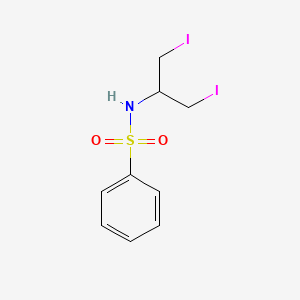
Ethyl n-(ethoxycarbonyl)-n-methylglycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl n-(ethoxycarbonyl)-n-methylglycinate is an organic compound that belongs to the class of glycine derivatives It is characterized by the presence of an ethoxycarbonyl group and a methyl group attached to the nitrogen atom of glycine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl n-(ethoxycarbonyl)-n-methylglycinate typically involves the esterification of glycine with ethyl chloroformate in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
- Glycine is dissolved in an aqueous solution of sodium hydroxide.
- Ethyl chloroformate is added dropwise to the solution while maintaining the temperature below 10°C.
- The reaction mixture is stirred for several hours until the reaction is complete.
- The product is extracted with an organic solvent such as diethyl ether, washed with water, and dried over anhydrous sodium sulfate.
- The solvent is evaporated to obtain the crude product, which can be purified by recrystallization from ethanol.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The use of automated systems for temperature control and reagent addition ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Ethyl n-(ethoxycarbonyl)-n-methylglycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted glycine derivatives.
Scientific Research Applications
Ethyl n-(ethoxycarbonyl)-n-methylglycinate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of peptides and proteins, serving as a protected glycine derivative.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl n-(ethoxycarbonyl)-n-methylglycinate involves its interaction with various molecular targets. In biological systems, the compound can be hydrolyzed to release glycine, which acts as a neurotransmitter and plays a role in various metabolic pathways. The ethoxycarbonyl group provides protection during chemical reactions, preventing unwanted side reactions and ensuring the selective formation of desired products.
Comparison with Similar Compounds
Ethyl n-(ethoxycarbonyl)-n-methylglycinate can be compared with other glycine derivatives, such as:
Ethyl n-(ethoxycarbonyl)glycinate: Lacks the methyl group on the nitrogen atom.
Mthis compound: Contains a methyl ester group instead of an ethyl ester group.
Ethyl n-(carbamoyl)-n-methylglycinate: Contains a carbamoyl group instead of an ethoxycarbonyl group.
Uniqueness: The presence of both the ethoxycarbonyl and methyl groups in this compound provides unique steric and electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
CAS No. |
52605-44-4 |
|---|---|
Molecular Formula |
C8H15NO4 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
ethyl 2-[ethoxycarbonyl(methyl)amino]acetate |
InChI |
InChI=1S/C8H15NO4/c1-4-12-7(10)6-9(3)8(11)13-5-2/h4-6H2,1-3H3 |
InChI Key |
VSHIEHLQVBVEMG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN(C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-iodo-N-[2-[(2E)-2-[(3-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B15082150.png)
methanone](/img/structure/B15082162.png)
![4-{[(E)-(2-bromophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15082170.png)
![N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B15082175.png)
![9b-(4-chlorophenyl)-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindol-5-ol](/img/structure/B15082183.png)
![2-[(2-furylmethyl)amino]-3-{(E)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15082187.png)
![2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B15082193.png)

![N-(4-ethoxyphenyl)-2-oxo-2-[(2E)-2-(3-pyridinylmethylene)hydrazino]acetamide](/img/structure/B15082220.png)
![8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15082226.png)



![5-(4-Tert-butylphenyl)-4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B15082258.png)
